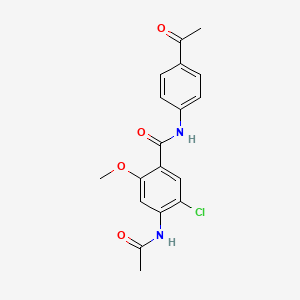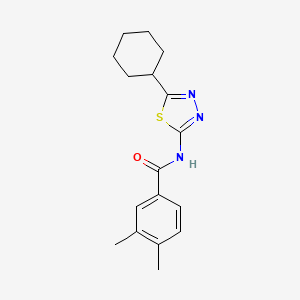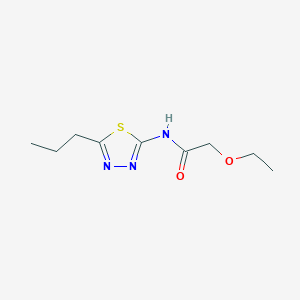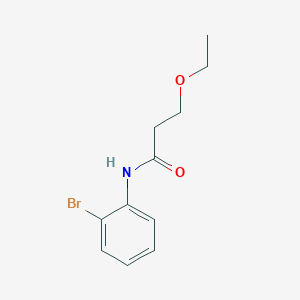![molecular formula C20H21N3O2S2 B14960025 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide](/img/structure/B14960025.png)
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(PROPYLSULFANYL)BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(PROPYLSULFANYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole core. One common method is the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group can be introduced through nucleophilic substitution reactions, while the propylsulfanyl group can be added via thiol-ene reactions or other sulfur-based coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(PROPYLSULFANYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. Reaction conditions can vary from mild to harsh, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions can include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(PROPYLSULFANYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(PROPYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(ETHYLSULFANYL)BENZAMIDE
- N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(BUTYLSULFANYL)BENZAMIDE
Uniqueness
What sets N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(PROPYLSULFANYL)BENZAMIDE apart is its specific combination of functional groups, which can confer unique reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C20H21N3O2S2 |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-propylsulfanylbenzamide |
InChI |
InChI=1S/C20H21N3O2S2/c1-3-12-26-17-11-7-5-9-15(17)19(24)21-20-23-22-18(27-20)13-14-8-4-6-10-16(14)25-2/h4-11H,3,12-13H2,1-2H3,(H,21,23,24) |
Clé InChI |
CNMHRFDLSAZGQS-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chloro-6-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14959945.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B14959949.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B14959966.png)

![2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14959972.png)






![4-(isobutyrylamino)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960019.png)
![1-tert-butyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B14960021.png)
